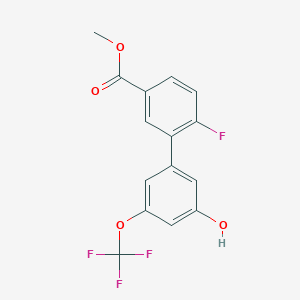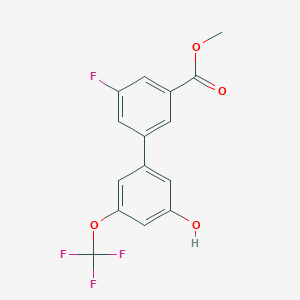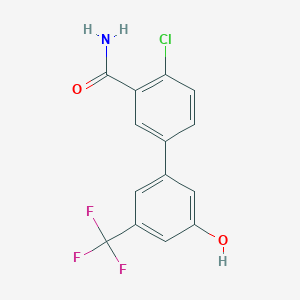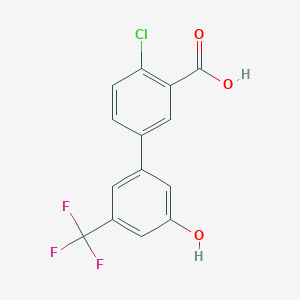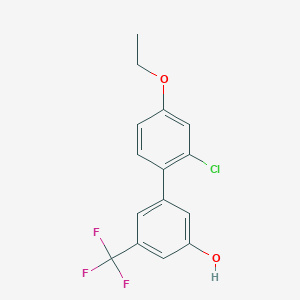
5-(2-Chloro-4-ethoxyphenyl)-3-trifluoromethoxyphenol, 95%
説明
5-(2-Chloro-4-ethoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-CEP-3-TFM-95) is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated phenol derivative, and its unique chemical structure has allowed it to be used in a variety of different experiments. The purpose of
作用機序
The mechanism of action of 5-CEP-3-TFM-95 is not fully understood. However, it is believed that its unique chemical structure allows it to interact with certain enzymes, proteins, and cellular signaling pathways. It is thought to interact with enzymes by binding to their active sites, thus inhibiting their activity. It is also thought to interact with proteins by binding to their active sites, thus preventing them from interacting with other proteins. Additionally, it is thought to interact with cellular signaling pathways by binding to various molecules, thus modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CEP-3-TFM-95 are not fully understood. However, it is believed that its interaction with enzymes, proteins, and cellular signaling pathways can lead to a variety of different effects. For example, it has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism. It has also been shown to modulate the activity of certain proteins, which can lead to changes in gene expression and cell growth and differentiation. Additionally, it has been shown to modulate the activity of certain cellular signaling pathways, which can lead to changes in cell behavior and physiology.
実験室実験の利点と制限
5-CEP-3-TFM-95 has several advantages and limitations for lab experiments. One of the main advantages is that it is a highly potent compound, meaning that it can be used in small amounts to produce significant effects. Additionally, it is relatively stable, meaning that it can be stored for long periods of time without degrading.
However, there are also some limitations to using 5-CEP-3-TFM-95 in lab experiments. One of the main limitations is that it is not very soluble in water, meaning that it may not be suitable for experiments involving aqueous solutions. Additionally, it is not very selective, meaning that it may interact with other molecules in the environment.
将来の方向性
There are several potential future directions for the use of 5-CEP-3-TFM-95 in scientific research. One potential direction is the development of new synthetic methods for the production of the compound. Additionally, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of the compound in drug development and other therapeutic applications. Finally, further research could be conducted to explore the potential environmental and toxicological effects of the compound.
合成法
5-CEP-3-TFM-95 is synthesized through a process known as nucleophilic aromatic substitution. This process involves the reaction of an electrophile, such as a halogen, with an aromatic ring. In the case of 5-CEP-3-TFM-95, the electrophile is a chlorine atom, and the aromatic ring is a phenol. The reaction is catalyzed by a base, such as sodium hydroxide, which helps to facilitate the reaction. The result is a compound with the desired structure and properties.
科学的研究の応用
5-CEP-3-TFM-95 has been used in scientific research applications in a variety of different fields. It has been used in studies involving the inhibition of enzymes, such as cytochrome P450, and in studies involving the inhibition of protein-protein interactions. It has also been used in studies involving the regulation of gene expression, and in studies involving the modulation of cellular signaling pathways. Additionally, it has been used in studies involving the modulation of cell growth and differentiation.
特性
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3O3/c1-2-21-11-3-4-13(14(16)8-11)9-5-10(20)7-12(6-9)22-15(17,18)19/h3-8,20H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQNLOTYVMTUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686729 | |
| Record name | 2'-Chloro-4'-ethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-ethoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261928-63-5 | |
| Record name | [1,1′-Biphenyl]-3-ol, 2′-chloro-4′-ethoxy-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261928-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-4'-ethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






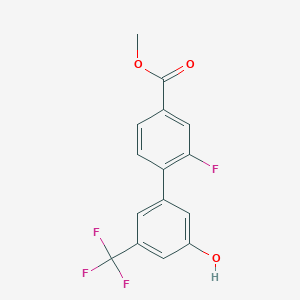
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384770.png)
